molecular formula C13H11N3O2S B231742 ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate

ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate

Cat. No. B231742
M. Wt: 273.31 g/mol
InChI Key: PBOYOUCPKYBSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which ultimately leads to their death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate has also been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against a range of cancer cell lines, which makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate. One of the major areas of research is in the development of new drugs based on this compound. Studies have shown that this compound has the potential to be developed into a potent anti-cancer drug. Other areas of research include the investigation of its anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate involves the reaction of 2-amino-4-chloroquinazoline with ethyl 2-bromoacetate and potassium sulfide. The reaction is carried out in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through recrystallization.

Scientific Research Applications

Ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate has been extensively studied for its potential applications in the treatment of various diseases. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

ethyl 5-sulfanylidene-4H-imidazo[1,5-a]quinazoline-3-carboxylate

InChI

InChI=1S/C13H11N3O2S/c1-2-18-13(17)10-11-15-12(19)8-5-3-4-6-9(8)16(11)7-14-10/h3-7H,2H2,1H3,(H,15,19)

InChI Key

PBOYOUCPKYBSGA-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2C=N1)S

SMILES

CCOC(=O)C1=C2NC(=S)C3=CC=CC=C3N2C=N1

Canonical SMILES

CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2C=N1)S

Origin of Product

United States

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